2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid
Brand Name: Vulcanchem
CAS No.: 862257-53-2
VCID: VC21391721
InChI: InChI=1S/C19H15NO5S/c1-12-3-2-4-14(9-12)20-18(23)16(26-19(20)24)10-13-5-7-15(8-6-13)25-11-17(21)22/h2-10H,11H2,1H3,(H,21,22)/b16-10-
SMILES: CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O
Molecular Formula: C19H15NO5S
Molecular Weight: 369.4g/mol

2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid

CAS No.: 862257-53-2

Cat. No.: VC21391721

Molecular Formula: C19H15NO5S

Molecular Weight: 369.4g/mol

* For research use only. Not for human or veterinary use.

2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid - 862257-53-2

Specification

CAS No. 862257-53-2
Molecular Formula C19H15NO5S
Molecular Weight 369.4g/mol
IUPAC Name 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Standard InChI InChI=1S/C19H15NO5S/c1-12-3-2-4-14(9-12)20-18(23)16(26-19(20)24)10-13-5-7-15(8-6-13)25-11-17(21)22/h2-10H,11H2,1H3,(H,21,22)/b16-10-
Standard InChI Key LKLQMPGWVZBHBF-YBEGLDIGSA-N
Isomeric SMILES CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=O
SMILES CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O

Introduction

2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a member of the thiazolidinedione class of compounds, characterized by a five-membered ring containing a sulfur atom and two carbonyl groups. This compound has garnered interest due to its potential pharmacological properties, particularly as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which plays a significant role in regulating glucose and lipid metabolism as well as inflammatory responses.

Synthesis Steps:

  • Starting Materials: Thiazolidinedione derivatives and substituted benzaldehyde derivatives.

  • Reaction Conditions: Knoevenagel condensation under controlled conditions (e.g., temperature, solvent).

  • Product Formation: The reaction yields the desired thiazolidinedione derivative with a specific structural configuration.

Biological Activities

Thiazolidinediones, including this compound, are known for their diverse biological activities. They are primarily investigated for their therapeutic effects in conditions such as diabetes and obesity due to their action on PPARγ.

Biological Activity Table:

Compound ClassBiological ActivityRelevance
ThiazolidinedionesPPARγ agonistsDiabetes, Obesity
Anti-inflammatory effectsMetabolic disorders

Analytical Techniques

To confirm the structural integrity and purity of 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed.

Analytical Techniques Table:

TechniquePurpose
NMR SpectroscopyStructural confirmation
Mass SpectrometryPurity assessment

Therapeutic Applications Table:

ApplicationCompound Role
Diabetes ManagementPPARγ agonist
Obesity TreatmentMetabolic regulator

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator